![molecular formula C64H44Br2 B14560217 1,1',1'',1''',1'''',1''''',1'''''',1'''''''-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene CAS No. 61794-88-5](/img/structure/B14560217.png)
1,1',1'',1''',1'''',1''''',1'''''',1'''''''-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and bromocyclopenta-diene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” typically involves multi-step organic reactions. The process may start with the preparation of the bromocyclopenta-diene units, followed by their coupling with a phenylenebis precursor. Common reagents used in these reactions include brominating agents, catalysts, and solvents like dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through purification techniques such as recrystallization or chromatography, and implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
“1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromocyclopenta-diene units to cyclopentane derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, “1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and materials.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential biological activity. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug development or as a probe in biochemical studies.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or nanomaterials, due to its multiple reactive sites and structural rigidity.
Mechanism of Action
The mechanism of action of “1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In chemical reactions, its multiple reactive sites allow for various transformations, making it a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
1,3-Phenylenebis(3-bromocyclopenta-1,4-diene): A simpler analog with fewer benzene rings.
Octabenzene: A compound with a similar benzene ring structure but lacking the bromocyclopenta-diene units.
Uniqueness
“1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” is unique due to its combination of multiple benzene rings and bromocyclopenta-diene units, providing a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
61794-88-5 |
|---|---|
Molecular Formula |
C64H44Br2 |
Molecular Weight |
972.8 g/mol |
IUPAC Name |
1,3-bis(3-bromo-2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C64H44Br2/c65-63(53-40-21-7-22-41-53)59(47-30-13-3-14-31-47)55(45-26-9-1-10-27-45)57(61(63)49-34-17-5-18-35-49)51-38-25-39-52(44-51)58-56(46-28-11-2-12-29-46)60(48-32-15-4-16-33-48)64(66,54-42-23-8-24-43-54)62(58)50-36-19-6-20-37-50/h1-44H |
InChI Key |
RTTGCSZXODAHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC(=CC=C3)C4=C(C(C(=C4C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)Br)C8=CC=CC=C8)C9=CC=CC=C9)(C1=CC=CC=C1)Br)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14560135.png)
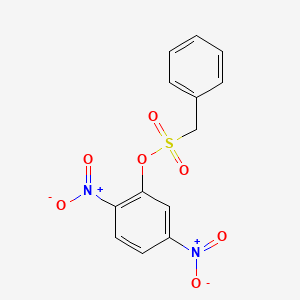
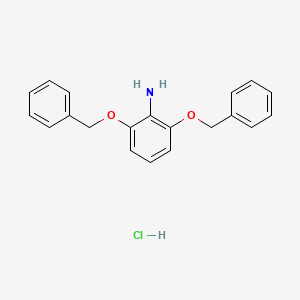


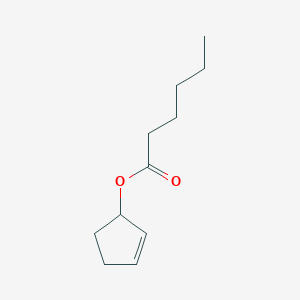
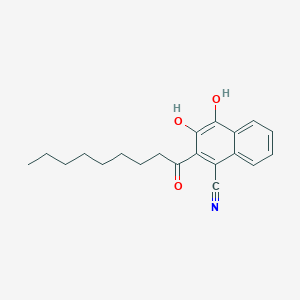

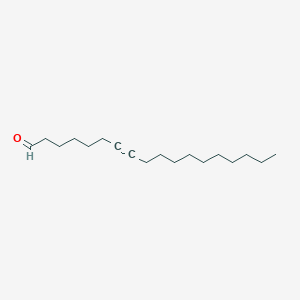
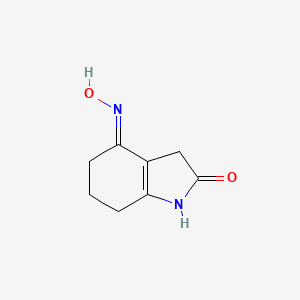
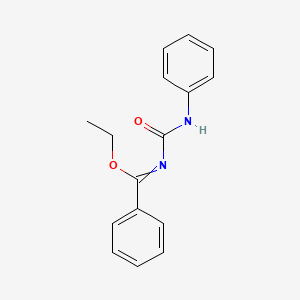

![3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14560221.png)
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate](/img/structure/B14560234.png)
